Product packaging for 2-(Methanesulfonyl)-4-methylphenol(Cat. No.:CAS No. 88041-62-7)

2-(Methanesulfonyl)-4-methylphenol

Cat. No.: B14398685
CAS No.: 88041-62-7
M. Wt: 186.23 g/mol
InChI Key: SUSFABSCEYOTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methanesulfonyl)-4-methylphenol is a phenolic compound of significant interest in advanced organic synthesis and chemical research. It features a methylsulfonyl group, a strong electron-withdrawing moiety, and a phenolic hydroxyl group on an aromatic ring. This distinct structure makes it a valuable precursor or intermediate in synthesizing more complex molecules, including potential ligands, biologically active compounds, and functional materials. Researchers value this compound for its unique reactivity, where the sulfonyl group can influence electron density and the phenol can act as a hydrogen bond donor or be deprotonated. Compounds with similar methanesulfonyl and phenolic motifs are investigated as corrosion inhibitors for industrial metals. Theoretical studies suggest such molecules adsorb strongly onto metal surfaces like iron, forming a protective layer that mitigates acidic corrosion. The electron-rich heteroatoms and the aromatic system facilitate this rigid adsorption, providing excellent protection . In agricultural chemistry, phenolic compounds are screened for phytotoxic activity as part of the search for novel, natural bioherbicides. The methylphenol core is a common feature in allelochemicals, and structural modifications can significantly influence their ability to suppress seed germination and seedling growth . Furthermore, this compound serves as a key building block in pharmaceutical and biochemical research. Similar structural motifs are used in developing molecules that interact with biological targets. For instance, Schiff base compounds derived from phenolic aldehydes demonstrate notable antioxidant activities, which are valuable for biochemical studies . This compound is presented as a high-purity solid, typically soluble in polar organic solvents. It is intended solely for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3S B14398685 2-(Methanesulfonyl)-4-methylphenol CAS No. 88041-62-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88041-62-7

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

4-methyl-2-methylsulfonylphenol

InChI

InChI=1S/C8H10O3S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5,9H,1-2H3

InChI Key

SUSFABSCEYOTSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)C

Origin of Product

United States

Synthetic Strategies for 2 Methanesulfonyl 4 Methylphenol and Its Structural Analogs

Precursor-Based Synthesis and Functional Group Transformations

The construction of 2-(methanesulfonyl)-4-methylphenol is typically achieved through multi-step synthetic sequences that rely on the careful functionalization of readily available precursors. These strategies involve either the direct, regioselective introduction of a sulfur-based functional group onto the phenol (B47542) ring or the transformation of a pre-installed group into the desired methanesulfonyl moiety.

Regioselective Functionalization of 4-Methylphenol Derivatives

The principal challenge in synthesizing the target compound lies in achieving selective functionalization at the C2 position (ortho to the hydroxyl group) of the 4-methylphenol ring. nih.gov The hydroxyl group is a strong ortho-, para-directing activator for electrophilic substitution. Since the para-position is already occupied by a methyl group, electrophilic attack is directed to the two ortho-positions (C2 and C6).

Direct sulfonylation of 4-methylphenol at the ortho-position presents a significant challenge. Standard electrophilic sulfonylation reactions, such as the Friedel-Crafts reaction with methanesulfonyl chloride, often require harsh conditions and Lewis acid catalysts. These conditions can lead to a mixture of products, including the thermodynamically favored para-isomer (if the position were available) and potential O-sulfonylation, forming a sulfonate ester, rather than the desired C-sulfonylation.

Achieving high regioselectivity for ortho-sulfonylation often requires specialized reagents or directing-group strategies that are an active area of chemical research. nih.govscilit.com These advanced methods aim to temporarily block the hydroxyl group or use a chelating directing group to guide the electrophilic sulfonylating agent to the desired ortho-position.

A more controlled and widely applicable strategy involves the use of halogenated 4-methylphenol precursors. This multi-step approach allows for the unambiguous installation of the sulfur functionality at the ortho-position.

The typical sequence is as follows:

Ortho-Halogenation : 4-Methylphenol is first halogenated at the position ortho to the hydroxyl group. For instance, ortho-bromination can be achieved using bromine in a suitable solvent to yield 2-bromo-4-methylphenol.

Nucleophilic Substitution : The resulting 2-halo-4-methylphenol can then undergo a nucleophilic substitution reaction. Using a methylthiolate salt, such as sodium thiomethoxide (NaSMe), the halogen atom is displaced to form the key intermediate, 2-(methylthio)-4-methylphenol.

Oxidation : The final step is the oxidation of the thioether to the corresponding sulfone, a transformation detailed in section 2.1.2.2.

This pathway offers superior control over regiochemistry compared to direct sulfonylation.

Installation of the Methanesulfonyl Moiety

The introduction of the methanesulfonyl group (CH₃SO₂–) is a critical transformation in the synthesis of the target compound and its analogs. This can be accomplished either by forming the carbon-sulfur bond with a sulfonyl-containing reagent or by oxidizing a pre-existing sulfur linkage.

Methanesulfonyl chloride (CH₃SO₂Cl), often abbreviated as MsCl, is a highly reactive organosulfur compound used to introduce the methanesulfonyl group. wikipedia.org In the context of synthesizing aryl sulfones, it can be used as an electrophile in Friedel-Crafts sulfonylation reactions.

The reaction of an aromatic compound like 4-methylphenol with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can, in principle, lead to the formation of a C-S bond. However, as noted, this direct approach on a phenol is complicated by:

O-Sulfonylation : The phenolic hydroxyl group can react to form a methanesulfonate (B1217627) (mesylate) ester.

Regioselectivity Issues : Controlling the position of the sulfonylation on the aromatic ring is difficult. nih.gov

Methanesulfonyl chloride is more commonly used to create methanesulfonamides by reacting with amines or methanesulfonates by reacting with alcohols. wikipedia.org Its application in the direct C-sulfonylation of activated rings like phenols is less frequent due to these challenges.

The most reliable and commonly employed method for preparing this compound is through the oxidation of its thioether precursor, 2-(methylthio)-4-methylphenol. This two-step oxidation proceeds via a sulfoxide (B87167) intermediate.

Step A: Synthesis of the Thioether Precursor The required precursor, 2-methylthio-4-methylphenol, can be synthesized directly from p-cresol (B1678582). A documented method involves heating p-cresol with para-(methylthio)phenol in the presence of a catalyst to promote the transfer of the methylthio group. prepchem.com

Table 1: Synthesis of 2-methylthio-4-methylphenol Precursor prepchem.com
Reactant 1Reactant 2ConditionsProductYield
p-Cresolpara-(Methylthio)phenolCatalyst (H ELZ-20), 176°C, 14 hours2-methylthio-4-methylphenol56%

Step B: Oxidation of the Thioether Once the thioether is obtained, it is oxidized to the sulfone. This transformation can be achieved using a variety of oxidizing agents. A common and effective method, analogous to the synthesis of the para-isomer 4-(methylsulfonyl)phenol (B50025), employs sodium periodate. Other potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) in conjunction with a catalyst are also effective. The reaction requires careful control to ensure complete oxidation from the sulfide (B99878) to the sulfone without causing unwanted side reactions on the phenol ring.

Table 2: Representative Oxidation of a Methylthio-phenol to a Methanesulfonyl-phenol
Starting MaterialOxidizing AgentSolventConditionsProductYield
4-(methylthio)phenolSodium Periodate (NaIO₄)30% aqueous Methanol0°C to 4°C, multi-day stirring4-(methylsulfonyl)phenol32%

This table describes the synthesis of the isomeric 4-(methylsulfonyl)phenol and serves as a procedural model for the oxidation of 2-(methylthio)-4-methylphenol.

This oxidation pathway is generally preferred due to its high fidelity and the relative ease of controlling the final product's structure, which is dictated by the structure of the starting thioether.

Direct Electrophilic Sulfonylation of Aromatic Systems

Direct electrophilic sulfonylation is a fundamental method for introducing a sulfonyl group onto an aromatic ring. In the context of synthesizing this compound, the starting material is 4-methylphenol (p-cresol). The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both ortho, para-directing activators. However, the hydroxyl group is a significantly stronger activating group. This directing effect would primarily favor substitution at the positions ortho to the hydroxyl group (positions 2 and 6).

The reaction typically involves an electrophilic sulfur-containing reagent. For the synthesis of a methanesulfonyl derivative, methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid is often employed. The choice of solvent and reaction temperature is crucial for controlling the regioselectivity. Lower temperatures generally favor the formation of the ortho-isomer.

A common challenge in the direct sulfonylation of phenols is the potential for O-sulfonylation to form a sulfonate ester. However, under Friedel-Crafts conditions, the sulfonate ester can rearrange to the more thermodynamically stable C-sulfonated aryl sulfone, typically favoring the para-isomer. To achieve ortho-selectivity, specific strategies may be required, such as the use of bulky Lewis acids or protecting groups to sterically hinder the para-position.

Para-regioselective electrophilic aromatic substitution reactions, including sulfonylation, have been achieved with high selectivity using solid catalysts like zeolites, which provide shape-selectivity. researchgate.net Conversely, ortho-lithiation strategies are effective when ortho-products are desired. researchgate.net

Table 1: Comparison of Sulfonylating Agents for Electrophilic Aromatic Sulfonylation

Sulfonylating AgentActivating AgentTypical ConditionsComments
Methanesulfonyl chlorideLewis Acid (e.g., AlCl₃)Anhydrous, inert solventStandard Friedel-Crafts conditions.
Methanesulfonic anhydrideLewis Acid or Protic AcidCan be more reactive than the chloride.Often used for challenging substrates.
Methanesulfonic acidStrong Acid (e.g., P₂O₅)High temperaturesCan lead to dehydration and polymerization.
Sulfonyl-1,2,4-triazolesBase (e.g., NaH)DMFOffers regioselective sulfonylation in specific cases, such as with cyclodextrins. nih.gov

Catalytic Approaches in the Synthesis of Aryl Sulfones

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of aryl sulfones, including this compound, has benefited significantly from these advancements.

Transition Metal-Catalyzed C-S Bond Formation Reactions

Transition metal catalysis offers powerful tools for constructing carbon-sulfur bonds, often under milder conditions and with greater functional group tolerance than traditional methods. A common strategy involves the cross-coupling of an aryl halide or triflate with a sulfur-containing nucleophile. For the synthesis of this compound, this could involve the coupling of a 2-halo-4-methylphenol with a methanesulfinate (B1228633) salt.

Palladium, copper, and nickel complexes are frequently employed as catalysts. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. For instance, the use of specific phosphine (B1218219) ligands can facilitate the coupling of challenging substrates.

Direct C-H functionalization has emerged as a highly atom-economical approach. A transition metal catalyst can activate a C-H bond on the p-cresol ring, allowing for direct sulfonylation. This avoids the need for pre-functionalized starting materials. The hydroxyl group can act as a directing group to favor ortho-sulfonylation.

Table 2: Overview of Transition Metal Catalysts for Aryl Sulfone Synthesis

Catalyst SystemSubstratesTypical ConditionsYields
Pd(OAc)₂ / LigandAryl Halide + Sulfinate SaltOrganic Solvent, Base, HeatGood to Excellent
CuI / LigandAryl Halide + Sulfinate SaltDMSO, HeatGood to Excellent
NiCl₂ / LigandAryl Bromide + K₂S₂O₅HeatGood
CoCl₂ / LigandBoronic Acid + K₂S₂O₅HeatHigh

Organocatalytic Methods for Phenol Functionalization

Organocatalysis, the use of small organic molecules to catalyze reactions, has become a major pillar of modern organic synthesis. For the synthesis of phenolic sulfones, organocatalysts can be employed to activate the phenol substrate or the sulfonylating agent. For example, a chiral organocatalyst could potentially be used to achieve an enantioselective sulfonylation if the substrate possesses a prochiral center.

Hydrogen-bonding catalysts, such as thioureas or squaramides, can activate α,β-unsaturated carbonyl compounds towards sulfonylation. wikipedia.org While not directly applicable to the synthesis of this compound from p-cresol, this demonstrates the potential of organocatalysis in C-S bond formation.

In the context of phenol functionalization, organocatalysts can enhance the nucleophilicity of the phenol or the electrophilicity of the sulfonylating agent. For instance, a Lewis basic organocatalyst could interact with a sulfonyl halide to increase its reactivity.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and purification steps.

Development of Efficient Synthetic Routes

An MCR approach to this compound could hypothetically involve the reaction of p-cresol, a source of sulfur dioxide (like DABSO), and a methylating agent in a one-pot procedure. Such a reaction would be highly convergent and atom-economical. The development of such routes is an active area of research, aiming to simplify the synthesis of valuable compounds.

Tandem reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, can also provide efficient pathways to phenolic sulfones. For example, a reaction could be designed where an initial ortho-C-H activation of p-cresol is followed by an in-situ sulfonylation.

Stereochemical Control in Phenolic Sulfone Synthesis

While this compound itself is achiral, its structural analogs can possess stereocenters. The control of stereochemistry in the synthesis of such chiral phenolic sulfones is a significant challenge. The sulfone group itself can be part of a stereogenic center, or a chiral center can be located elsewhere in the molecule.

Asymmetric catalysis is the key to achieving stereochemical control. Chiral transition metal complexes or organocatalysts can be used to induce enantioselectivity in the C-S bond-forming step. For example, the catalytic asymmetric hydrogenation of unsaturated sulfones is a powerful method for creating chiral sulfones. wikipedia.org The development of methods for the stereoselective synthesis of β-chiral sulfones is an area of active investigation. researchgate.net

In the context of phenolic sulfones, a chiral catalyst could differentiate between the two enantiotopic ortho-positions of a substituted phenol, leading to an enantioenriched product. Alternatively, a tandem reaction involving an asymmetric transformation could be envisioned.

Chemical Reactivity and Mechanistic Investigations of 2 Methanesulfonyl 4 Methylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 2-(methanesulfonyl)-4-methylphenol, participating in reactions typical of phenols, such as O-alkylation and O-acylation. Its acidity and nucleophilicity are, however, modulated by the electronic effects of the other ring substituents.

The phenolic hydroxyl group of this compound can undergo O-alkylation to form the corresponding ether and O-acylation to yield the ester derivative. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the phenol (B47542), on an alkyl halide or an acyl halide/anhydride (B1165640), respectively.

The presence of the electron-withdrawing methanesulfonyl group ortho to the hydroxyl group increases its acidity compared to p-cresol (B1678582), facilitating the formation of the phenoxide ion. However, this electron-withdrawing effect also decreases the nucleophilicity of the resulting phenoxide, potentially slowing down the rate of substitution. Conversely, the electron-donating methyl group at the para position slightly enhances the nucleophilicity of the phenoxide.

The general pathways for these transformations are illustrated below:

O-Alkylation:

this compound + Base → 2-(Methanesulfonyl)-4-methylphenoxide

2-(Methanesulfonyl)-4-methylphenoxide + R-X → 2-(Methanesulfonyl)-4-methyl-1-alkoxybenzene + X⁻ (where R is an alkyl group and X is a halide)

O-Acylation:

this compound + Base → 2-(Methanesulfonyl)-4-methylphenoxide

2-(Methanesulfonyl)-4-methylphenoxide + R-C(=O)X → 2-(Methanesulfonyl)-4-methylphenyl acetate (B1210297) + X⁻ (where R is an alkyl or aryl group and X is a halide or carboxylate)

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the sulfonyl oxygens and the hydroxyl oxygen) allows for the formation of both intramolecular and intermolecular hydrogen bonds. khanacademy.orgyoutube.comyoutube.com

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic hydrogen and one of the oxygen atoms of the ortho-methanesulfonyl group. This interaction can influence the acidity of the phenolic proton and the orientation of the sulfonyl group relative to the ring. Studies on 2-halophenols suggest that such intramolecular hydrogen bonds can be weak. rsc.org

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonds are expected to be significant, leading to the formation of dimers or larger aggregates. The sulfonyl group, with its two oxygen atoms, can also participate in hydrogen bonding with other molecules. nih.gov

These hydrogen bonding interactions can affect the reactivity of this compound. For instance, intermolecular hydrogen bonding can decrease the effective concentration of the free phenol, potentially slowing down reactions that require the monomeric form. Conversely, solvents capable of disrupting these hydrogen bonds may enhance reactivity.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack, and its activated analogs can undergo nucleophilic aromatic substitution. The regioselectivity of these reactions is a consequence of the combined directing effects of the substituents.

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a powerful activating and ortho, para-directing group, while the methyl group is a weaker activating and ortho, para-directing group. libretexts.orgyoutube.com In contrast, the methanesulfonyl group is a deactivating and meta-directing group due to its strong electron-withdrawing nature. rsc.org

The directing effects of these substituents on the aromatic ring are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Influence
-OH1Activating (+M > -I)Ortho, Para
-SO₂CH₃2Deactivating (-M, -I)Meta
-CH₃4Activating (+I, Hyperconjugation)Ortho, Para

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6.

Attack at C6: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating methanesulfonyl group. This is expected to be a highly favored position for electrophilic substitution.

Attack at C3: This position is meta to the hydroxyl group, ortho to the deactivating methanesulfonyl group, and ortho to the activating methyl group. The combination of these effects makes this position less favored than C6.

Attack at C5: This position is meta to both the hydroxyl and methyl groups, but ortho to the deactivating methanesulfonyl group. This position is expected to be the least reactive towards electrophiles.

Therefore, the predicted order of reactivity for electrophilic aromatic substitution is C6 > C3 > C5 . For example, in the bromination of 4-methylphenol, substitution occurs at the position ortho to the hydroxyl group. quora.com

Nucleophilic aromatic substitution (SNA) is generally difficult for phenols. However, the presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, ortho or para to a leaving group can facilitate this reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org

For an analog of this compound where a leaving group (e.g., a halide) is present on the ring, the methanesulfonyl group can activate the ring towards nucleophilic attack. For instance, if a leaving group were at the C6 position, the methanesulfonyl group at C2 would be in a meta position and would have a smaller activating effect. However, if a leaving group were at the C5 or C3 position, the methanesulfonyl group would be ortho or para, respectively, and would strongly activate the ring for nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Phenols can be oxidized to quinones. youtube.comyoutube.com The oxidation of this compound would likely yield 2-(methanesulfonyl)-4-methyl-1,4-benzoquinone or other oxidized species, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing sulfonyl group may make the phenol more resistant to oxidation compared to p-cresol. The oxidation of phenols can be achieved using various reagents, including hydrogen peroxide in the presence of metal catalysts. mdpi.com

The reduction of the aromatic ring of phenols is a challenging transformation that typically requires high pressures of hydrogen and specialized catalysts. Under such conditions, the aromatic ring could be reduced to the corresponding cyclohexanol (B46403) derivative. The sulfonyl group may also be susceptible to reduction under harsh conditions. Milder reducing agents would likely not affect the aromatic ring.

Transformations of the Methanesulfonyl Group

The methanesulfonyl group is a versatile functional group known for its stability, yet it can undergo a variety of chemical transformations under specific conditions. These reactions can target the sulfur-carbon bond, the sulfonyl oxygens, or the entire group as a leaving group.

The reductive cleavage of the C-S bond in aryl sulfones, a process known as desulfonylation, is a valuable synthetic transformation that replaces the sulfonyl group with a hydrogen atom. organicreactions.orgwikipedia.org This reaction effectively removes the sulfonyl moiety after it has served its synthetic purpose. For this compound, this would result in the formation of 4-methylphenol.

A variety of reducing agents can accomplish this transformation, often involving active metals or metal complexes. wikipedia.org The general conditions for the reductive desulfonylation of aryl methyl sulfones are presented in the table below. The specific application to this compound would require optimization of these conditions, taking into account the phenolic hydroxyl group, which may require protection depending on the chosen reducing agent.

Reducing SystemGeneral Substrate ScopePotential Products from this compound
Sodium amalgam (Na(Hg))Broad applicability for alkyl and aryl sulfones. wikipedia.org4-Methylphenol
Aluminum amalgam (Al(Hg))Effective for a range of sulfones.4-Methylphenol
Samarium(II) iodide (SmI₂)Mild conditions, often used for sensitive substrates.4-Methylphenol
Tributyltin hydride (Bu₃SnH)Radical-based reduction.4-Methylphenol
Cobalt-catalyzed reductionUtilizes a cobalt-NHC complex with an alkylmagnesium reagent. researchgate.net4-Methylphenol

This table presents generalized data for aryl sulfones; specific experimental validation for this compound is required.

The mechanism of reductive desulfonylation can proceed through different pathways depending on the reducing agent. With alkali metals like sodium amalgam, the reaction likely involves single electron transfer (SET) to the sulfone, forming a radical anion which then fragments to cleave the C-S bond.

Direct reactions at the sulfonyl oxygen centers of an aryl sulfone are less common due to the stability of the sulfonyl group. However, under forcing conditions or with highly reactive reagents, transformations involving these oxygens can be envisaged. For instance, deoxygenation to the corresponding sulfoxide (B87167) or sulfide (B99878) is a possibility, though it typically requires strong reducing agents and high temperatures.

More relevant are reactions where the sulfonyl group as a whole participates in a reaction, influenced by the oxygen atoms' electron-withdrawing nature. The high oxidation state of the sulfur atom, stabilized by the oxygen atoms, makes the sulfur atom electrophilic and susceptible to nucleophilic attack under certain conditions.

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from precursors bearing a sulfonyl group and an α-hydrogen. In the case of this compound, the methanesulfonyl group does not have an α-hydrogen on the methyl group that can be readily eliminated to form a sulfene (B1252967). Therefore, the direct formation of a sulfene intermediate from this specific compound is not a probable reaction pathway under standard conditions.

However, related structures where the sulfonyl group is attached to a different alkyl group with α-hydrogens could potentially generate sulfenes upon treatment with a strong base.

The sulfone group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups. In this compound, the presence of the electron-donating hydroxyl and methyl groups generally disfavors nucleophilic aromatic substitution.

However, under specific catalytic conditions, the displacement of an aryl sulfonyl group is possible. For example, transition-metal-catalyzed cross-coupling reactions have been developed for the substitution of aryl sulfones. researchgate.net These reactions often proceed via oxidative addition of the C-S bond to a low-valent metal center.

The following table outlines potential nucleophilic displacement reactions for aryl sulfones, which could be explored for this compound.

Reaction TypeCatalyst/ConditionsPotential NucleophileProduct Type
Suzuki-Miyaura CouplingPalladium catalystArylboronic acidBiaryl
Buchwald-Hartwig AminationPalladium catalystAmineArylamine
CyanationCopper or Palladium catalystCyanide sourceAryl nitrile

This table illustrates potential transformations based on general aryl sulfone reactivity; specific applicability to this compound needs experimental verification.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Computational chemistry has emerged as a powerful tool for investigating reaction pathways and transition states that are often difficult to study experimentally.

For the reductive cleavage of the sulfonyl group , computational models could be used to:

Calculate the electron affinity of the molecule to predict the feasibility of a single electron transfer (SET) mechanism.

Model the transition state for the C-S bond cleavage in the resulting radical anion.

Compare the energy barriers for different proposed mechanisms to identify the most likely pathway.

For displacement reactions , computational studies could help to:

Determine the energies of the frontier molecular orbitals (HOMO and LUMO) to predict the sites of nucleophilic and electrophilic attack.

Model the Meisenheimer intermediate in a potential SNAr reaction to assess its stability.

Calculate the activation energies for the oxidative addition of the C-S bond to a transition metal catalyst in cross-coupling reactions.

A hypothetical computational study on the SNAr reaction of this compound with a generic nucleophile (Nu⁻) could involve calculating the energy profile of the reaction, including the formation of the Meisenheimer complex and the transition state for the departure of the methanesulfinate (B1228633) leaving group. The results would likely show a high activation barrier due to the electron-rich nature of the phenol ring, confirming the expected low reactivity towards uncatalyzed nucleophilic substitution.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Electronic structure, reaction energies, transition state geometries and energies.Elucidation of reaction mechanisms for desulfonylation and substitution reactions.
Time-Dependent DFT (TD-DFT)Excited state properties.Understanding photochemical reactivity.
Molecular Dynamics (MD)Solvation effects, conformational sampling.Simulating reaction dynamics in solution.

This table provides an overview of computational methods and their potential applications to the study of this compound, based on general practices in computational chemistry.

Kinetic Isotope Effects and Their Application

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by determining the extent to which the isotopic substitution of an atom within a reactant molecule affects the rate of a chemical reaction. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For instance, the substitution of a hydrogen atom (H) with its heavier isotope, deuterium (B1214612) (D), can lead to a significant decrease in reaction rate if the C-H bond is cleaved during this critical step.

While no specific KIE studies have been published for this compound, we can hypothesize potential applications. For example, in an oxidation reaction involving the phenolic hydroxyl group, a significant primary KIE would be expected if the O-H bond cleavage is the rate-limiting step. Conversely, the absence of a significant KIE would suggest that this bond cleavage occurs in a fast step before or after the rate-determining step.

Secondary KIEs, which are smaller in magnitude, can provide insight into changes in the hybridization state of an atom during the reaction. For this compound, isotopic labeling at the methyl group or on the aromatic ring could be used to probe the transition state structure in various electrophilic or nucleophilic aromatic substitution reactions.

Influence of Solvent and Catalyst on Reaction Mechanisms

The surrounding solvent and the presence of a catalyst can profoundly influence the pathway and rate of a chemical reaction. These effects are attributable to a variety of factors including the stabilization of reactants, transition states, or intermediates, and the provision of an alternative, lower-energy reaction pathway.

Solvent Effects: The polarity, proticity, and coordinating ability of a solvent can dramatically alter the reactivity of this compound. For reactions that involve the formation of charged intermediates, polar protic solvents such as water or ethanol (B145695) would be expected to stabilize these species through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction rate. In contrast, non-polar aprotic solvents like hexane (B92381) or toluene (B28343) would favor reactions that proceed through non-polar transition states. The electron-withdrawing nature of the methanesulfonyl group and the electron-donating effect of the methyl group, combined with the acidic phenolic proton, mean that solvent choice would be critical in controlling reaction outcomes, such as O-alkylation versus C-alkylation.

Catalyst Effects: Catalysts can influence reactions of this compound by various mechanisms.

Acid Catalysis: In the presence of a strong acid, the sulfonyl oxygen atoms could be protonated, increasing the electron-withdrawing effect of the methanesulfonyl group and potentially influencing the regioselectivity of electrophilic aromatic substitution reactions.

Base Catalysis: A base would readily deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This would significantly increase the electron-donating ability of the oxygen, activating the aromatic ring towards electrophilic attack, primarily at the ortho and para positions relative to the oxygen.

Metal Catalysis: Transition metal catalysts could be employed for cross-coupling reactions. For instance, after conversion of the phenolic hydroxyl to a triflate or other suitable leaving group, palladium- or nickel-based catalysts could facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at that position.

While specific experimental data for this compound is not available, the table below illustrates the expected qualitative effects of different solvent and catalyst types on potential reactions involving this compound.

Table 1: Postulated Influence of Solvents and Catalysts on Reactions of this compound

Reaction TypeSolventCatalystExpected Effect on Reaction Rate/Outcome
O-Alkylation Polar Aprotic (e.g., DMF, Acetone)Base (e.g., K₂CO₃)Favored formation of the phenoxide nucleophile, leading to efficient alkylation.
Electrophilic Aromatic Substitution (e.g., Nitration) Non-polar (e.g., Dichloromethane)Strong Acid (e.g., H₂SO₄)Directs substitution to positions ortho to the hydroxyl group.
Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Aprotic (e.g., Toluene, Dioxane)Palladium or Nickel complexEnables C-C or C-N bond formation at the phenolic position (after derivatization).

Further empirical studies are necessary to fully characterize the chemical reactivity and mechanistic details of this compound. Such research would provide valuable data for synthetic chemists and contribute to a deeper understanding of the interplay between structure, reactivity, and reaction conditions.

Advanced Spectroscopic and Computational Characterization of 2 Methanesulfonyl 4 Methylphenol

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a fundamental tool for identifying the functional groups within a molecule. For 2-(Methanesulfonyl)-4-methylphenol, these techniques would provide characteristic vibrational frequencies corresponding to its key structural features.

Typically, the FT-IR and FT-Raman spectra would be recorded in the range of 4000–400 cm⁻¹. The analysis would focus on identifying key vibrational modes such as:

O-H Stretching: A broad band in the FT-IR spectrum, typically around 3600-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups (on the ring and the sulfonyl group) would be observed just below 3000 cm⁻¹. orientjchem.org

S=O Stretching: The methanesulfonyl group (–SO₂CH₃) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

C-O Stretching and O-H Bending: These vibrations, associated with the phenol (B47542) group, would be expected in the 1300-1200 cm⁻¹ (C-O stretch) and 1410-1310 cm⁻¹ (O-H bend) regions. orientjchem.org

A data table listing the expected vibrational frequencies and their assignments would be constructed to summarize these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. Expected signals for this compound would include:

A singlet for the phenolic -OH proton.

Singlets for the two methyl groups (one on the aromatic ring and one on the sulfonyl group), with distinct chemical shifts. The methyl group on the sulfonyl moiety would likely be more deshielded. quora.com

Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. quora.com Their splitting patterns (e.g., doublet, doublet of doublets) would reveal their coupling relationships and confirm their positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would confirm the total number of carbon atoms and provide insight into their hybridization and electronic environment. mdpi.comchemicalbook.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Data tables for ¹H and ¹³C NMR would list the chemical shifts (δ) in ppm, the multiplicity of the signals, the integration values (for ¹H), and the assignment to specific atoms in the structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₈H₁₀O₃S), the expected molecular weight is approximately 186.23 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 186. Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic ring. nih.gov

The fragmentation pattern would provide clues to the structure. Common fragmentation pathways for this molecule might include:

Loss of the methyl group from the sulfonyl moiety (M-15).

Loss of the entire methanesulfonyl group (SO₂CH₃).

Cleavage of the C-S bond.

Fragmentation characteristic of phenols, such as the loss of CO or CHO. nih.gov

A table would be generated to list the major fragment ions (m/z values) and their proposed structures.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this analysis would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

This technique would also reveal information about the crystal packing, including intermolecular interactions like hydrogen bonding (e.g., involving the phenolic -OH and the sulfonyl -O- atoms) and π-π stacking of the aromatic rings. This information is crucial for understanding the supramolecular chemistry of the compound.

A crystallographic data table would be presented, summarizing key parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the R-factor.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling complements experimental data by providing insight into the geometric, electronic, and energetic properties of a molecule.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would be employed to calculate the optimized ground-state geometry of the molecule. nih.govmdpi.comymerdigital.com The results would include theoretical bond lengths and angles, which could be compared with experimental X-ray data if available.

Furthermore, DFT is used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and stability of the molecule. nih.gov

A table comparing key experimental (if available) and calculated geometrical parameters would be included.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wisc.eduuni-muenchen.de For this compound, NBO analysis would quantify the strength of stabilizing interactions, such as the delocalization of lone pair electrons from the phenolic oxygen or the sulfonyl oxygens into adjacent anti-bonding orbitals. nih.govnih.gov

A data table would summarize the most significant donor-acceptor interactions and their corresponding second-order perturbation stabilization energies.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. For instance, DFT studies on similar phenolic or sulfonyl-containing compounds provide a framework for understanding the reactivity of this compound. The reactivity is governed by three key observations in molecular interactions: repulsion between occupied orbitals, attraction between positive and negative charges, and attractive interactions between the occupied orbitals of one molecule and the unoccupied orbitals of another, especially the HOMO and LUMO. wikipedia.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and softness (S). A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive, whereas a soft molecule with a small gap is more reactive. mdpi.com The nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is related to the LUMO energy. pku.edu.cn

The table below illustrates typical FMO data calculated for related phenolic compounds using DFT methods, which serves as a model for what would be expected for this compound.

Compound/ParameterHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov-5.9865-1.98424.0023
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org-5.2822-1.27154.0106
Generic Phenol Analog researchgate.net--0.182 a.u.
This table is for illustrative purposes, showing data for related compounds to demonstrate the typical values obtained from FMO analysis.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. DFT and ab initio Hartree-Fock (HF) methods are commonly used to calculate vibrational frequencies (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. core.ac.uk

For vibrational analysis, theoretical calculations provide harmonic frequencies. However, these calculated values are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. core.ac.uk To improve the agreement with experimental data, calculated frequencies are typically scaled by a factor. mdpi.comresearchgate.net For example, DFT calculations at the B3LYP/6-311G(d,p) level have been successfully used to analyze the vibrational spectra of various phenolic compounds. nih.govcore.ac.uk The calculated potential energy distribution (PED) is used to make precise assignments of the fundamental vibrational modes observed in the experimental spectra. researchgate.netymerdigital.com

Similarly, NMR spectra can be predicted. The chemical shifts for ¹H and ¹³C NMR are calculated and can be compared with experimental spectra. For the related compound 4-methylphenol (p-cresol), the ¹H NMR spectrum shows characteristic signals for the methyl protons, aromatic protons, and the phenolic hydroxyl proton. quora.comchemicalbook.com Computational models can replicate these shifts, aiding in the structural elucidation of more complex derivatives like this compound.

The following tables show a comparison of experimental and calculated vibrational frequencies for a related compound, 2,4,6-trimethylphenol, and typical ¹H NMR data for 4-methylphenol, illustrating the correlation between theoretical predictions and experimental results.

Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Compound (2,4,6-trimethylphenol) core.ac.uk

Vibrational Mode Experimental (FT-Raman) Experimental (FTIR) Calculated (B3LYP)
OH stretch 3450 - 3580
CH stretch (ring) 3055 3050 3085
CH₃ stretch (sym) 2925 2920 2930
CC stretch (ring) 1620 1615 1625
OH bend 1380 1375 1385

This table is illustrative, based on data for a similar compound to show the correlation between experimental and calculated values.

Table: Predicted ¹H NMR Chemical Shifts (ppm) for a Related Compound (4-methylphenol) chemicalbook.com

Proton Experimental Shift (ppm)
-OH 5.10
-CH₃ 2.27
Aromatic H (ortho to OH) 6.73
Aromatic H (meta to OH) 7.03

Data from a standard reference spectrum of 4-methylphenol in CDCl₃. chemicalbook.com

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. It involves identifying all possible spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. rsc.org The potential energy surface (PES) or energy landscape is a theoretical construct that maps the energy of a molecule as a function of its geometric coordinates. wikipedia.org

By calculating the PES, one can identify the stable conformers, which correspond to local minima on the energy landscape, and the transition states for interconversion between them, which are saddle points. wikipedia.orgresearchgate.net These calculations are typically performed using methods like DFT. For a molecule like this compound, key conformational flexibility arises from the rotation around the C-S and S-O bonds of the methanesulfonyl group and the C-O bond of the phenol group.

Table: Illustrative Conformational Energy Data

Conformer of a Related Molecule Relative Energy (kJ/mol) Dihedral Angle(s) (°)
Conformer A (Global Minimum) 0.00 X-Y-Z-A = 180 (trans)
Conformer B 5.71 X-Y-Z-A = 60 (gauche)
Conformer C 8.24 X-Y-Z-A = 0 (cis)

This table is a hypothetical representation to illustrate the type of data obtained from a conformational analysis. Actual values would require specific calculations for this compound.

Synthesis and Study of Derivatives and Analogs of 2 Methanesulfonyl 4 Methylphenol

Modifications of the Methyl Substituent

The methyl group at the 4-position of the phenol (B47542) ring presents a key site for synthetic modification. While direct derivatization of this group on the 2-(methanesulfonyl)-4-methylphenol core is not extensively documented in dedicated studies, established organic chemistry principles allow for the prediction of several potential transformations. These modifications aim to alter steric bulk, electronic properties, and potential points of further functionalization.

Plausible Synthetic Transformations:

Oxidation: The methyl group could be oxidized to introduce oxygen-containing functionalities. A standard method involves the use of strong oxidizing agents. To prevent oxidation of the electron-rich phenol ring, the hydroxyl group would likely require a protecting group (e.g., as a methyl ether) prior to the oxidation step. The protected methyl group could then be oxidized to a carboxylic acid, which after deprotection would yield 3-hydroxy-4-(methanesulfonyl)benzoic acid.

Halogenation: Free-radical halogenation could be employed to introduce halogens onto the methyl group, forming a benzylic halide. This transformation would create a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Variations of the Sulfonyl Moiety and Oxidation States

The methanesulfonyl group is a powerful electron-withdrawing group that significantly influences the electronic character of the aromatic ring. Variations in this moiety, both in the alkyl substituent and the oxidation state of the sulfur atom, are critical areas of study for tuning the molecule's properties.

Alkylsulfonyl Analogs: The synthesis of analogs with different alkyl groups on the sulfonyl moiety is conceptually straightforward. It typically involves the Friedel-Crafts sulfonylation of 4-methylphenol with a different alkanesulfonyl chloride (e.g., ethanesulfonyl chloride) to yield analogs like 2-(ethanesulfonyl)-4-methylphenol.

Variations in Oxidation State: The sulfonyl group (sulfur oxidation state +6) can be reduced to a sulfoxide (B87167) (+4) or a sulfide (B99878) (+2). These transformations dramatically alter the geometry and electronic influence of the sulfur-containing group. The reduction of aryl sulfones can be challenging but may be achieved with strong reducing agents. Conversely, the synthesis could start from 4-methylphenol, introducing a methylthio group (-SCH3) first, which can then be selectively oxidized to the corresponding sulfoxide or sulfone.

Introduction of Additional Substituents on the Aromatic Ring

The introduction of new substituents onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The directing effects of the three existing groups—hydroxyl (-OH), methyl (-CH3), and methanesulfonyl (-SO2CH3)—determine the position of substitution.

The hydroxyl group is a strongly activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director. The methanesulfonyl group is a deactivating, meta-director. In electrophilic substitutions, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5).

Directing Effects of Substituents on Electrophilic Aromatic Substitution

An example of introducing substituents onto a related core is the chlorination of 4-methylphenol to produce 2,6-dichloro-4-methylphenol. nih.gov This reaction highlights the strong directing effect of the hydroxyl group to its ortho positions. In the case of this compound, substitution would be expected at position 3 and/or 5.

Hybrid Molecules Incorporating Heterocyclic Scaffolds

The creation of hybrid molecules, where a known pharmacophore or privileged scaffold is covalently linked to another, is a modern strategy in medicinal chemistry. escholarship.org This approach aims to create new chemical entities with potentially synergistic or novel activities.

A pertinent example involves the synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives. libretexts.org In this work, researchers synthesized a series of molecules where a methylsulfonyl-substituted phenyl ring is attached to an indole scaffold. libretexts.org The synthesis involved a Fischer indole synthesis followed by Vilsmeier-Haack formylation to create indole-3-carbaldehyde intermediates. These intermediates were then reacted with various phenylhydrazines to generate the final hydrazone derivatives. libretexts.org Although the core is a phenyl indole rather than a phenol, this research demonstrates the principle of combining the methylsulfonyl aromatic moiety with a heterocyclic system like indole. libretexts.org

Examples of Synthesized Indole-Hydrazone Derivatives libretexts.org

Academic and Research Applications of 2 Methanesulfonyl 4 Methylphenol

Environmental Chemistry Studies:No research on the degradation pathways or environmental fate of 2-(Methanesulfonyl)-4-methylphenol in model systems could be located.

Without verifiable research data for each specified topic, generating the requested article with detailed findings and data tables is not feasible while maintaining scientific accuracy and adhering to the strict content constraints.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methanesulfonyl 4 Methylphenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-(methanesulfonyl)-4-methylphenol from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the sample matrix, required sensitivity, and the volatility of the analyte, which is often enhanced through derivatization.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Due to the low volatility and high polarity imparted by the phenolic hydroxyl group, direct GC analysis of this compound is challenging. The compound typically requires a derivatization step to replace the active hydrogen on the hydroxyl group, thereby increasing its volatility and thermal stability. nih.govb-cdn.net

Detectors:

Flame Ionization Detector (FID): As a universal detector for organic compounds, the FID offers robust and linear responses. nih.govusgs.gov It is suitable for quantifying the derivatized form of this compound when high specificity is not required.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic groups, such as the sulfonyl group and any halogenated derivatives formed during sample preparation. nih.govusgs.gov This makes it a potentially more sensitive and selective option than FID for this specific compound, provided a suitable derivatization strategy (e.g., using pentafluorobenzyl bromide) is employed. nih.gov

Mass Spectrometry (MS): The coupling of GC with MS provides the highest level of confidence in identification and quantification. nih.govcapes.gov.br GC-MS analysis allows for the structural confirmation of the derivatized analyte based on its unique mass spectrum and fragmentation pattern. capes.gov.brresearchgate.netaatbio.com This is particularly valuable for unambiguous identification in complex sample matrices.

The table below summarizes typical GC conditions that could be adapted for the analysis of derivatized this compound, based on established methods for similar phenolic compounds. capes.gov.brrsc.orgresearchgate.net

Table 1: Illustrative GC Parameters for Phenolic Compound Analysis

Parameter Typical Setting Purpose
Column Fused-silica capillary (e.g., DB-5, HP-5MS) Provides high-resolution separation of analytes.
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film Standard dimensions for good separation efficiency.
Carrier Gas Helium or Hydrogen Mobile phase to carry analytes through the column.
Flow Rate 1-2 mL/min Optimal for balancing separation speed and efficiency.
Injector Temp. 250-280 °C Ensures rapid volatilization of the derivatized sample. capes.gov.br
Oven Program Initial 50-80°C, ramp at 5-15°C/min to 280-300°C Separates compounds based on boiling points.

| Detector Temp. | FID: 280-300°C; ECD: 300°C; MS Transfer Line: 280°C | Maintains analytes in the gas phase and ensures optimal detector performance. |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. researchgate.net Reversed-phase HPLC is the most common mode used for this purpose.

Detection Modes:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Phenolic compounds inherently absorb UV light due to their aromatic structure. researchgate.net A UV detector set at the absorption maximum of this compound (expected to be near 280 nm, similar to p-cresol) can provide reliable quantification. nih.gov A PDA detector offers the advantage of acquiring the full UV spectrum, which aids in peak identification and purity assessment. researchgate.net

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. Phenols fluoresce, and by selecting appropriate excitation and emission wavelengths, lower detection limits can be achieved compared to UV detection. For instance, p-cresol (B1678582) can be detected with excitation at 284 nm and emission at 310 nm.

Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry is the definitive method for trace-level quantification and confirmation. It provides unparalleled selectivity and sensitivity, allowing for the determination of the analyte in highly complex matrices.

The table below outlines a typical HPLC method for the analysis of polar phenolic compounds. researchgate.net

Table 2: Representative HPLC Conditions for Phenolic Compound Analysis

Parameter Typical Setting Purpose
Column C18 or Pentafluorophenyl (PFP) Stationary phase for reversed-phase separation. PFP columns can offer unique selectivity for polar compounds. researchgate.net
Dimensions 150 mm length x 4.6 mm ID x 3-5 µm particle size Standard dimensions for analytical separations.
Mobile Phase Acetonitrile/Methanol and Water (with buffer) Gradient elution is typically used to separate compounds with varying polarities.
Buffer Ammonium acetate (B1210297) or Formic acid (0.1%) Controls pH to ensure consistent analyte retention and peak shape. researchgate.net
Flow Rate 0.5-1.0 mL/min Standard flow rate for analytical columns.
Column Temp. 25-40 °C Maintains stable retention times and improves peak shape.

| Detection | UV/PDA (e.g., 270-290 nm), FLD, or MS | Selects the appropriate method for quantification and/or identification. |

Spectrophotometric Quantification Methods (UV-Vis)

UV-Vis spectrophotometry offers a simple and cost-effective means of quantification, particularly for bulk analysis or in matrices with few interfering substances. Two primary approaches are applicable.

Direct UV Measurement: The concentration of this compound in a pure solvent can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. A key technique for phenols involves a "UV-ratio" method, which utilizes the bathochromic (wavelength-shifting) effect that occurs when a phenolic compound is placed in an alkaline solution. nih.gov The difference in absorbance between the neutral and alkaline spectra can be used for quantification, providing a degree of specificity. nih.gov

Colorimetric Methods (e.g., 4-Aminoantipyrine): A widely used standard method involves the reaction of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent (like potassium ferricyanide) under alkaline conditions. b-cdn.net This reaction produces a colored antipyrine (B355649) dye that can be measured spectrophotometrically, typically around 510 nm. usgs.gov However, this method has a significant limitation: the reactivity is highly dependent on the substitution pattern of the phenol (B47542). b-cdn.net Phenols with a substituent in the para position, such as the methyl group in this compound, often show little to no color development, which may render this specific method unsuitable or require significant modification and validation. b-cdn.net

Electrochemical Analysis Techniques

Electrochemical methods provide a highly sensitive alternative for the quantification of electroactive compounds like phenols. The phenolic hydroxyl group can be readily oxidized, providing a measurable electrical signal.

Cyclic Voltammetry (CV): This technique is valuable for characterizing the redox behavior of this compound. It can determine the oxidation potential and reversibility of the electrochemical reaction, which is fundamental information for developing a quantitative method.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are more sensitive techniques used for quantification. By applying a series of voltage pulses, the faradaic current (from the redox reaction) is enhanced relative to the background charging current, resulting in lower detection limits.

Modified Electrodes: To improve sensitivity and selectivity, the working electrode (e.g., glassy carbon) can be modified with nanomaterials such as nanoparticles or graphene oxide. These modifications can increase the electrode's surface area and catalyze the electrochemical reaction, leading to a stronger signal for the target analyte. The relevance of electrochemistry to this class of compounds is underscored by studies on the electrochemical synthesis of sulfonylphenol derivatives.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for removing interferences and concentrating the analyte before instrumental analysis. For this compound, this often involves extraction followed by derivatization, especially for GC analysis.

Sample Extraction: Liquid-liquid extraction (LLE) using an appropriate organic solvent or solid-phase extraction (SPE) are common methods to isolate the analyte from aqueous or solid samples. researchgate.net SPE cartridges packed with materials like XAD-7 resin are effective for trapping phenolic compounds from water.

Derivatization: This chemical modification is essential for GC analysis of polar phenols. nih.gov The primary goal is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar, thermally stable group. This reduces polarity, increases volatility, and improves chromatographic peak shape. b-cdn.net

Table 3: Common Derivatization Reagents for Phenolic Compounds

Derivatization Method Reagent(s) Resulting Derivative Notes
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMSI (N-Trimethylsilylimidazole) Trimethylsilyl (TMS) ether Most common method; produces stable derivatives with excellent GC properties. nih.govb-cdn.netaatbio.com
Acylation Acetic Anhydride (B1165640) Acetate ester A simple and efficient procedure often performed in an alkaline aqueous solution.
Alkylation (Pentafluorobenzylation) PFBBr (Pentafluorobenzyl bromide) Pentafluorobenzyl (PFB) ether Creates a derivative highly sensitive to Electron Capture Detection (ECD). nih.govusgs.gov

| Alkylation (Methylation) | Diazomethane | Methyl ether (Anisole derivative) | Effective but requires extreme caution due to the explosive and carcinogenic nature of the reagent. nih.govusgs.gov |

Q & A

Basic: What are the established synthetic routes for 2-(Methanesulfonyl)-4-methylphenol, and what key reagents/conditions are required?

The synthesis typically involves sulfonylation of 4-methylphenol derivatives. A common method includes reacting 4-methylphenol with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution at the hydroxyl group. Reaction optimization often requires controlled temperatures (0–25°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize side reactions like oxidation or over-sulfonylation . Structural confirmation relies on 1^1H/13^13C NMR and IR spectroscopy to verify the methanesulfonyl group (-SO2_2CH3_3) and phenolic -OH substitution .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the methanesulfonyl group (δ 3.0–3.3 ppm for -SO2_2CH3_3). 13^13C NMR confirms sulfonyl carbon resonance (δ 40–45 ppm) .
  • IR Spectroscopy : Strong absorption bands at 1150–1250 cm1^{-1} (S=O stretching) and 3400–3500 cm1^{-1} (phenolic -OH) .
  • HPLC/MS : Used for purity assessment and detection of byproducts (e.g., unreacted starting materials or sulfonic acid derivatives) .

Advanced: How can researchers optimize sulfonylation reaction yields while minimizing side-product formation?

Optimization strategies include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Temperature Control : Lower temperatures (0–10°C) reduce polysulfonylation or oxidation side reactions .
  • Experimental Design : Central composite design (CCD) or ANOVA-based approaches (as in photocatalytic degradation studies) can model variables like reagent stoichiometry, solvent polarity, and reaction time . For example, regression models in similar systems highlight pH and catalyst concentration as critical factors .

Advanced: How should discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be addressed?

Data contradictions may arise from:

  • Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can skew bioassay results. Purity validation via HPLC is critical .
  • Assay Conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or exposure times affect outcomes. For instance, cytotoxicity studies on analogous phenolic compounds show IC50_{50} values differing by >50% between MCF-7 and HeLa cells .
  • Mechanistic Studies : Pair experimental data with computational models (e.g., molecular docking) to identify structure-activity relationships (SAR) and validate target interactions .

Intermediate: What is the environmental stability of this compound under aqueous conditions, and how can its degradation be monitored?

Photocatalytic degradation studies of structurally similar compounds (e.g., 4-methylphenol) reveal:

  • Degradation Pathways : Hydroxyl radical (•OH) attack via TiO2_2-mediated photocatalysis cleaves the sulfonyl group, forming intermediates like 4-methylcatechol and sulfonic acids .
  • Analytical Methods : LC-MS/MS tracks degradation products, while COD (chemical oxygen demand) measurements quantify mineralization efficiency .
  • Kinetic Modeling : Pseudo-first-order kinetics often describe degradation rates, with rate constants dependent on UV intensity and catalyst loading .

Advanced: How can computational tools (e.g., DFT, SwissADME) guide the design of this compound derivatives for enhanced bioactivity?

  • Electronic Structure Analysis : DFT calculations predict reactive sites (e.g., sulfonyl group’s electrophilicity) and redox potentials, aiding in derivative design .
  • ADME Profiling : SwissADME evaluates lipophilicity (LogP), bioavailability, and metabolic stability. For example, methanesulfonyl groups improve membrane permeability but may increase hepatic clearance .
  • Cytotoxicity Prediction : QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the para position) with apoptosis induction in cancer cells .

Advanced: What strategies resolve crystallographic ambiguities in this compound derivatives?

  • X-ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry and hydrogen-bonding patterns (e.g., O-H···O interactions between phenolic -OH and sulfonyl groups) .
  • Thermal Analysis : DSC (differential scanning calorimetry) detects polymorphic transitions, which can explain solubility or stability variations .
  • Data Validation : Cross-reference experimental crystallographic data with computational predictions (e.g., Mercury CSD) to resolve discrepancies in bond angles or torsion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.